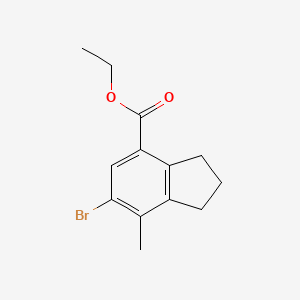
Ethyl 6-Bromo-7-methylindane-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-Bromo-7-methylindane-4-carboxylate is an organic compound with a complex structure that includes a bromine atom, a methyl group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-Bromo-7-methylindane-4-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 7-methylindane, followed by esterification with ethyl chloroformate. The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature and pressure, which are crucial for the successful synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-Bromo-7-methylindane-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The ester group can be reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidizing the methyl group.
Reduction: Lithium aluminum hydride is commonly used for reducing ester groups to alcohols.
Major Products:
Substitution: Products include various substituted indane derivatives.
Oxidation: Products include carboxylic acids.
Reduction: Products include alcohols.
Scientific Research Applications
Ethyl 6-Bromo-7-methylindane-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 6-Bromo-7-methylindane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
- Ethyl 6-Bromo-4-hydroxyquinoline-3-carboxylate
- Ethyl 6-Bromo-7-methylindane-2-carboxylate
Comparison: Ethyl 6-Bromo-7-methylindane-4-carboxylate is unique due to its specific substitution pattern and functional groups. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications. For example, the position of the bromine atom and the ester group can significantly influence the compound’s chemical behavior and interactions with biological targets.
Properties
Molecular Formula |
C13H15BrO2 |
|---|---|
Molecular Weight |
283.16 g/mol |
IUPAC Name |
ethyl 6-bromo-7-methyl-2,3-dihydro-1H-indene-4-carboxylate |
InChI |
InChI=1S/C13H15BrO2/c1-3-16-13(15)11-7-12(14)8(2)9-5-4-6-10(9)11/h7H,3-6H2,1-2H3 |
InChI Key |
BQFRNQHBPRKNQD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C2=C1CCC2)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-3-[(S)-2-Amino-3-hydroxypropyl]pyrrolidin-2-one Hydrochloride](/img/structure/B13706971.png)
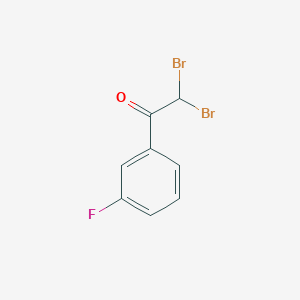
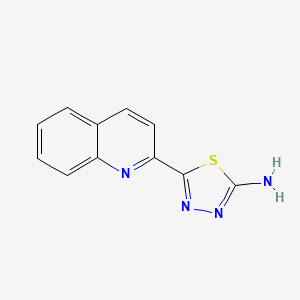
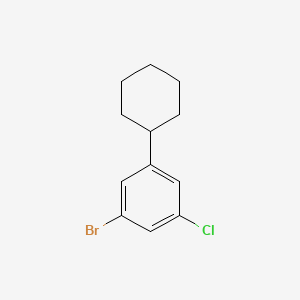
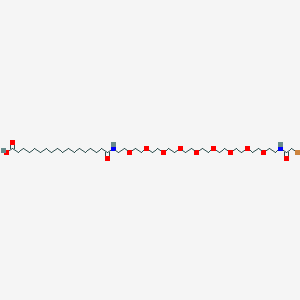
![2-Amino-5-[3-(2-thienyl)propyl]-1,3,4-thiadiazole](/img/structure/B13706988.png)
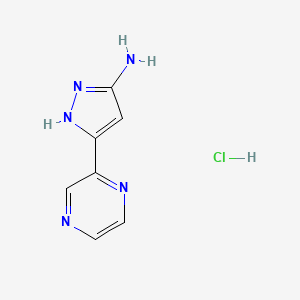
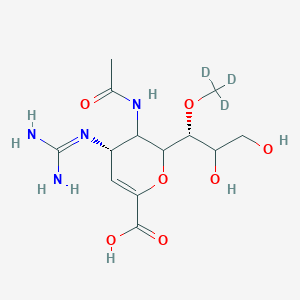
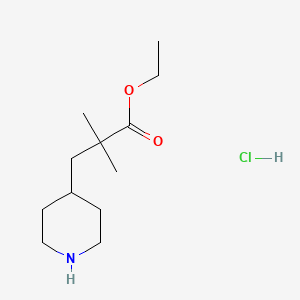
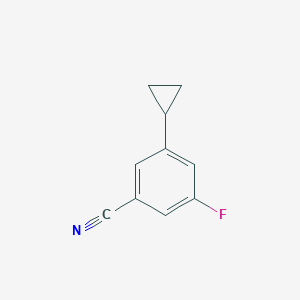
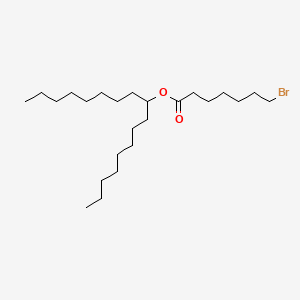
![3-Chloro-5,5-dimethyl-5H-dibenzo[b,d]silole](/img/structure/B13707031.png)
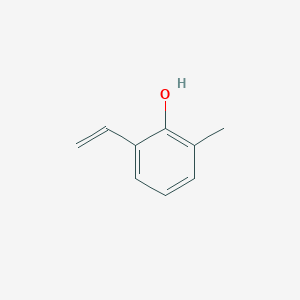
![1-[Bis(4-fluorophenyl)methyl]-4-[3-(3,4-dimethoxyphenyl)-2-propenyl]piperazine Dihydrochloride](/img/structure/B13707057.png)
